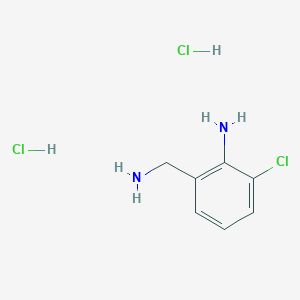

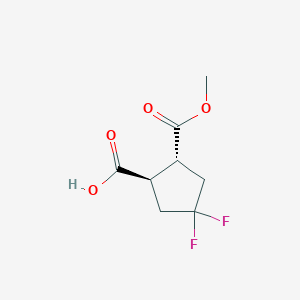

![molecular formula C16H14N2O2S2 B2451288 2-(Allylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine CAS No. 478067-65-1](/img/structure/B2451288.png)

2-(Allylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Allylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine (ASM4MPT) is an organosulfur compound belonging to the class of thienopyrimidines. It is a heterocyclic compound, meaning it contains a ring structure with at least two different elements and is composed of three rings: thiophene, pyrimidine and thiophene-pyrimidine. ASM4MPT is a relatively new compound and has been found to have a wide range of potential applications in the fields of medicinal chemistry, materials science and biochemistry.

Applications De Recherche Scientifique

Anticonvulsive Activity

One of the notable applications of thieno[3,2-d]pyrimidine derivatives is their anticonvulsant activity. Specifically, the synthesis of derivatives like 5-pyrrolidin-1-ylpyrano[4",3":4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine has been developed, showcasing promising anticonvulsant properties. The method involves preparing amino, alkoxy, and alkylsulfanyl derivatives and has shown notable results in controlling convulsive activities (Dashyan et al., 2016).

Fluorescence Properties

Derivatives of thieno[3,2-d]pyrimidine have been synthesized, displaying significant solid-state fluorescence properties. This includes compounds like 2-amino-4-methylsulfanylbenzo[4,5]thieno[3,2-d]pyrimidine, which showed strong solid-state fluorescence, indicating potential applications in material sciences and molecular sensing technologies. The absorption and emission properties of these compounds were confirmed through comprehensive quantum-chemical calculations (Yokota et al., 2012).

Antitumor Agents

Thieno[3,2-d]pyrimidine derivatives, especially those possessing diaryl semicarbazone scaffolds, have been designed, synthesized, and evaluated for their anticancer activity. These compounds demonstrated significant potency against various cancer cell lines, suggesting their potential as promising antitumor agents. The structure-activity relationship (SAR) analyses of these compounds provide valuable insights for further refining their structure to optimize anticancer activity (Liu et al., 2014).

Phosphodiesterase Type 4 Inhibitors

Another significant application of thieno[3,2-d]pyrimidine derivatives is as phosphodiesterase IV inhibitors, targeting treatments for asthma and chronic obstructive pulmonary disease (COPD). The research in this domain has led to the synthesis of a series of derivatives and the exploration of structure-activity relationships to enhance potency on the enzyme, indicating their potential in respiratory therapy (Taltavull et al., 2010).

Antimicrobial Activity

Thieno[3,2-d]pyrimidine derivatives have also been synthesized and evaluated for antimicrobial activity. These compounds, through their unique structural arrangements, have shown promising results against various gram-positive and gram-negative bacterial strains. This indicates their potential application in developing new antimicrobial agents (Sirakanyan et al., 2018).

Propriétés

IUPAC Name |

4-(4-methoxyphenoxy)-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S2/c1-3-9-22-16-17-13-8-10-21-14(13)15(18-16)20-12-6-4-11(19-2)5-7-12/h3-8,10H,1,9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRULUCGOBUEOFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC(=NC3=C2SC=C3)SCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Allylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(4-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]quinoxaline-6-carboxamide](/img/structure/B2451206.png)

![2-(1'-Isopropyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2451210.png)

![4-chloro-1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2451213.png)

![3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2451215.png)

![N-[(4-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenyl)methyl]prop-2-enamide](/img/structure/B2451220.png)

![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(3-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2451225.png)

![1,3-dimethyl-8-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2451228.png)